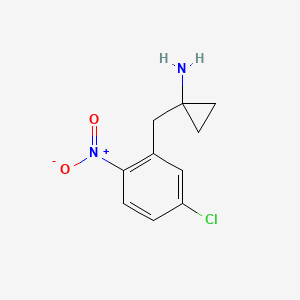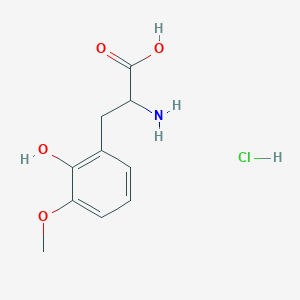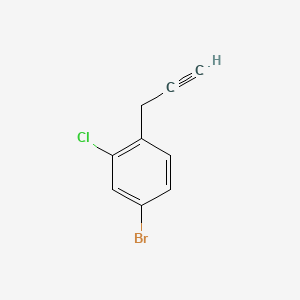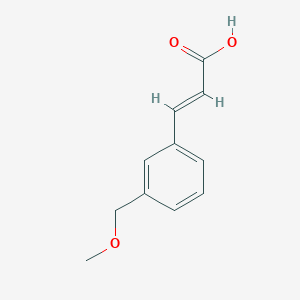![molecular formula C12H14ClN3 B13584765 2-phenyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazinehydrochloride](/img/structure/B13584765.png)
2-phenyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazinehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-phenyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazinehydrochloride is a heterocyclic compound that contains both pyrazole and pyrazine rings
Métodos De Preparación
The synthesis of 2-phenyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazinehydrochloride typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of phenylhydrazine with a suitable diketone or ketoester, followed by cyclization to form the pyrazolo[1,5-a]pyrazine ring system. The hydrochloride salt is then obtained by treating the free base with hydrochloric acid. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, as well as the use of scalable processes.
Análisis De Reacciones Químicas
2-phenyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazinehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.
Condensation: Condensation reactions can occur with aldehydes or ketones to form new carbon-carbon bonds.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-phenyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazinehydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anti-inflammatory, and anticancer properties.
Materials Science: It is used in the development of fluorescent materials and sensors due to its unique photophysical properties.
Biological Studies: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, which can provide insights into its mechanism of action and potential therapeutic uses.
Industrial Applications: It is explored for use in the synthesis of advanced materials and as a building block for more complex chemical structures.
Mecanismo De Acción
The mechanism of action of 2-phenyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazinehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
2-phenyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazinehydrochloride can be compared with other similar compounds, such as:
Pyrazolo[1,5-a]pyrimidines: These compounds have similar structural features but differ in their ring systems and functional groups, leading to different chemical and biological properties.
Pyrrolopyrazines: These compounds contain a pyrrole ring fused with a pyrazine ring and exhibit different biological activities and synthetic routes.
Pyrazine Derivatives: These compounds have a pyrazine ring as a core structure and can be functionalized to achieve various properties and applications.
The uniqueness of this compound lies in its specific combination of structural features and its potential for diverse applications in research and industry.
Propiedades
Fórmula molecular |
C12H14ClN3 |
|---|---|
Peso molecular |
235.71 g/mol |
Nombre IUPAC |
2-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine;hydrochloride |
InChI |
InChI=1S/C12H13N3.ClH/c1-2-4-10(5-3-1)12-8-11-9-13-6-7-15(11)14-12;/h1-5,8,13H,6-7,9H2;1H |
Clave InChI |
RDLTXSUBJIRZCX-UHFFFAOYSA-N |
SMILES canónico |
C1CN2C(=CC(=N2)C3=CC=CC=C3)CN1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[({2-Methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)methyl]-1,3-benzoxazole](/img/structure/B13584692.png)
![1-{6H,7H-[1,4]dioxino[2,3-d]pyrimidin-4-yl}methanamine](/img/structure/B13584695.png)

![rac-(2R,3S)-2-[5-(4-methoxyphenyl)pyridin-3-yl]oxolan-3-aminedihydrochloride,trans](/img/structure/B13584718.png)
![N1-methyl-N1-[2-(morpholin-4-yl)ethyl]benzene-1,4-diamine](/img/structure/B13584724.png)


![6-Amino-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B13584742.png)

![rac-tert-butyl N-[(3R,4S)-4-[difluoro(phenyl)methyl]pyrrolidin-3-yl]carbamate hydrochloride](/img/structure/B13584752.png)

![(Propan-2-yl)[2-(1,3-thiazol-2-yl)ethyl]aminedihydrochloride](/img/structure/B13584778.png)


